Decyl 4-(5-pentylpyridin-2-yl)benzoate
Description
Decyl 4-(5-pentylpyridin-2-yl)benzoate is a synthetic organic compound featuring a benzoate ester backbone substituted with a pyridine ring at the 4-position. The pyridine ring is further modified with a pentyl group at the 5-position, while the ester group contains a decyl chain.
Properties
Molecular Formula |
C27H39NO2 |
|---|---|
Molecular Weight |
409.6 g/mol |
IUPAC Name |
decyl 4-(5-pentylpyridin-2-yl)benzoate |
InChI |
InChI=1S/C27H39NO2/c1-3-5-7-8-9-10-11-13-21-30-27(29)25-18-16-24(17-19-25)26-20-15-23(22-28-26)14-12-6-4-2/h15-20,22H,3-14,21H2,1-2H3 |
InChI Key |
ZFCJQHFAPWHMSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)CCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decyl 4-(5-pentylpyridin-2-yl)benzoate typically involves the esterification of 4-(5-pentylpyridin-2-yl)benzoic acid with decanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds on a large scale.
Chemical Reactions Analysis
Types of Reactions
Decyl 4-(5-pentylpyridin-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the decyl group is attached. Common reagents for these reactions include halogens and nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) for bromination under radical conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives or other substituted benzoates.
Scientific Research Applications
Decyl 4-(5-pentylpyridin-2-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various functionalized compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It may act as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the formulation of specialty chemicals, including surfactants and lubricants. It may also be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Decyl 4-(5-pentylpyridin-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The pyridinyl group can engage in π-π interactions with aromatic residues in proteins, potentially modulating their activity. Additionally, the compound may interfere with cellular processes by altering membrane fluidity or disrupting enzyme function.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations:
Pyridine-Substituted Analogs :
- Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate shares the pyridine-benzoate core but replaces the pentyl group with a hydroxymethyl substituent. This polar group enhances solubility compared to the hydrophobic pentyl chain in the target compound .
- 5-Methyl-2-(4-trifluoromethylbenzoyl)pyridine () lacks the benzoate ester but shares a pyridine ring with a hydrophobic substituent. It exhibits enzyme inhibition, suggesting that the pyridine moiety in the target compound may also interact with biological targets .
Long-Chain Alkyl/Alkoxy Derivatives :
- Ethyl 4-[(dec-9-en-1-yl)oxy]benzoate contains a similar decyl-like chain but as an ether rather than an ester. Its emollient properties highlight the role of long alkyl chains in modulating physical properties like viscosity and solubility .
Bioactive Esters :
- Biotinyl-methyl 4-(amidomethyl)benzoate demonstrates competitive inhibition of biotinidase (BTD), indicating that benzoate esters with specialized substituents can achieve high target specificity .
- Thiazolidine-derived benzoates () show antimicrobial and anti-inflammatory activities, suggesting that the target compound’s ester and aromatic groups may similarly influence bioactivity .
Table 2: Inferred Properties vs. Analog Data
| Property | This compound | Closest Analog (Ethyl 4-[(dec-9-en-1-yl)oxy]benzoate) |
|---|---|---|
| Lipophilicity (LogP) | High (predicted) | High (due to long-chain alkoxy group) |
| Solubility | Low in water | Low in polar solvents |
| Thermal Stability | Likely stable up to 200°C | Stable under standard conditions |
| Bioactivity | Undocumented | Emollient/non-bioactive (inferred) |
Mechanistic Insights:
- The pentylpyridine group may enhance interactions with hydrophobic pockets in proteins or membranes, analogous to pyridine derivatives in .
- The decyl ester chain likely increases membrane permeability, a trait observed in long-chain alkyl esters like decyl benzoate .
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